molecular formula C9H14O3 B12600303 (1S)-Cyclohept-2-en-1-yl methyl carbonate CAS No. 627853-99-0

(1S)-Cyclohept-2-en-1-yl methyl carbonate

Cat. No.: B12600303
CAS No.: 627853-99-0
M. Wt: 170.21 g/mol
InChI Key: JBNXIJQCLFLBPX-MRVPVSSYSA-N
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Description

(1S)-Cyclohept-2-en-1-yl methyl carbonate is an organic compound that belongs to the class of carbonates It features a cycloheptene ring with a methyl carbonate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-Cyclohept-2-en-1-yl methyl carbonate typically involves the reaction of cyclohept-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonate ester. The general reaction scheme is as follows:

Cyclohept-2-en-1-ol+Methyl chloroformatePyridine(1S)-Cyclohept-2-en-1-yl methyl carbonate+HCl\text{Cyclohept-2-en-1-ol} + \text{Methyl chloroformate} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} Cyclohept-2-en-1-ol+Methyl chloroformatePyridine​(1S)-Cyclohept-2-en-1-yl methyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-Cyclohept-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction can lead to the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the carbonate group under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohept-2-en-1-one.

    Reduction: Formation of cyclohept-2-en-1-ol.

    Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

(1S)-Cyclohept-2-en-1-yl methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-Cyclohept-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohept-2-en-1-yl acetate: Similar structure but with an acetate group instead of a carbonate group.

    Cyclohept-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.

    Cyclohex-2-en-1-yl methyl carbonate: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.

Uniqueness

(1S)-Cyclohept-2-en-1-yl methyl carbonate is unique due to its specific ring size and the presence of a methyl carbonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

627853-99-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(1S)-cyclohept-2-en-1-yl] methyl carbonate

InChI

InChI=1S/C9H14O3/c1-11-9(10)12-8-6-4-2-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3/t8-/m1/s1

InChI Key

JBNXIJQCLFLBPX-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)O[C@H]1CCCCC=C1

Canonical SMILES

COC(=O)OC1CCCCC=C1

Origin of Product

United States

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